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Compound Name:
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Cat. No.: B1140656

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of
Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of the first-generation
antihistamine, chlorpheniramine. This document outlines the key chemical properties,
metabolic pathway, and a plausible synthetic route for this compound. Due to the limited
availability of public domain experimental data, this guide combines established information
with predicted spectroscopic and physical properties to serve as a valuable resource for
researchers. All quantitative data is summarized in structured tables, and key processes are
visualized using diagrams.

Introduction

Didesmethyl Chlorpheniramine is the final demethylated metabolite of Chlorpheniramine, an
antihistamine widely used for the relief of allergy symptoms. The metabolic process, primarily
mediated by cytochrome P450 enzymes, involves the sequential removal of the two methyl
groups from the tertiary amine of chlorpheniramine. As a significant metabolite, understanding
the structure and properties of Didesmethyl Chlorpheniramine is crucial for comprehensive
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pharmacokinetic and pharmacodynamic studies of the parent drug. This guide details the
necessary steps and data for its structural confirmation.

Chemical and Physical Properties

Didesmethyl Chlorpheniramine Maleate Salt is the maleate salt form of 3-(4-chlorophenyl)-3-
(pyridin-2-yl)propan-1-amine. The salt formation enhances the stability and solubility of the
primary amine.

Property Value Source
Chemical Formula C18H19CIN204 [1][2]
Molecular Weight 362.81 g/mol [2]

CAS Number 23052-94-0 [11[2]

(2)-but-2-enedioic acid;3-(4-
IUPAC Name chlorophenyl)-3-pyridin-2- [1]

ylpropan-1-amine

_ Predicted: White to off-white
Physical Form id N/A
soli

Not publicly available. For
comparison, Desmethyl

Melting Point Chlorpheniramine Maleate Salt  N/A
has a melting point of 121-123
°C.

. Predicted: Soluble in water
Solubility N/A
and methanol.

Metabolic Pathway of Chlorpheniramine

Chlorpheniramine undergoes hepatic metabolism, primarily through N-demethylation catalyzed
by cytochrome P450 enzymes, with CYP2D6 being a key contributor. This process is
stereoselective. The metabolism proceeds in two steps, first forming Monodesmethyl
Chlorpheniramine and subsequently Didesmethyl Chlorpheniramine.
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Metabolic Pathway of Chlorpheniramine

Synthesis and Isolation

A practical approach to obtaining Didesmethyl Chlorpheniramine is through the direct synthesis
of its primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine, followed by salt
formation with maleic acid. This method circumvents the need for N-dealkylation of
chlorpheniramine.

Experimental Protocol: Synthesis of 3-(4-
chlorophenyl)-3-(pyridin-2-yl)propan-1-amine

Note: A detailed experimental protocol for the synthesis of Didesmethyl Chlorpheniramine is not
readily available in the public domain. The following represents a plausible synthetic route
based on established organic chemistry principles for analogous compounds.

Step 1: Synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile
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» To a solution of 4-chlorophenylacetonitrile and 2-vinylpyridine in a suitable aprotic solvent
(e.g., THF, DMF), add a strong base such as sodium amide or lithium diisopropylamide
(LDA) at low temperature (-78 °C).

» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

e Quench the reaction with a saturated aqueous solution of ammonium chloride and extract
the product with an organic solvent (e.g., ethyl acetate).

 Purify the crude product by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

Dissolve the purified 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile in a suitable solvent
(e.g., diethyl ether, THF).

e Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or Raney nickel with
hydrogen gas, portion-wise at 0 °C.

o Reflux the reaction mixture until the reduction is complete (monitored by TLC or IR
spectroscopy for the disappearance of the nitrile peak).

o Carefully quench the reaction with water and a sodium hydroxide solution.

« Filter the resulting mixture and extract the filtrate with an organic solvent.

» Dry the organic layer and concentrate under reduced pressure to obtain the crude primary

amine.

Step 3: Formation of the Maleate Salt

e Dissolve the crude 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine in a suitable solvent
(e.g., ethanol, isopropanol).

e Add a solution of maleic acid in the same solvent dropwise with stirring.

e The maleate salt should precipitate out of the solution.
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¢ Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Synthesis Workflow

Michael Addition
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Synthetic Workflow

Structure Elucidation

The definitive structure of Didesmethyl Chlorpheniramine Maleate Salt is determined

through a combination of spectroscopic techniques.

Structure Elucidation Workflow
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Logical Workflow for Structure Elucidation

Mass Spectrometry (MS)
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Technique

Expected Observations

Electrospray lonization (ESI-MS)

- [M+H]*: Expected at m/z 247.10 (for the free
base).- [M-H]~ of Maleic Acid: Expected at m/z
115.01.

High-Resolution Mass Spectrometry (HRMS)

Provides the exact mass, confirming the

elemental composition.

Tandem Mass Spectrometry (MS/MS)

Fragmentation pattern would show
characteristic losses of the aminoethyl side
chain and fragments corresponding to the

chlorophenyl and pyridinyl moieties.

Infrared (IR) Spectroscopy

Wavenumber (cm~?)

Assighment

3400-3200 N-H stretching of the primary amine (NHz2)
3100-3000 Aromatic C-H stretching
2950-2850 Aliphatic C-H stretching
~1700 C=0 stretching of the carboxylic acid in maleate
C=C stretching of the aromatic rings and
~1600
maleate
~1640 N-H bending of the primary amine
830 C-H out-of-plane bending for the para-
substituted chlorophenyl ring
50 C-H out-of-plane bending for the 2-substituted
pyridine ring
~1100 C-Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Note: The following are predicted chemical shifts (d) in ppm relative to TMS. Actual values may
vary depending on the solvent and other experimental conditions.

1H NMR:
Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~8.5 d 1H Pyridine H-6
~7.6 t 1H Pyridine H-4
~7.3 d 2H Chlorophenyl H-2, H-6
~7.2 d 2H Chlorophenyl H-3, H-5
~7.1 d 1H Pyridine H-3
~7.0 t 1H Pyridine H-5
~6.2 s 2H Maleate C-H
~4.2 t 1H Methine C-H
~2.9 t 2H -CH2-NH2
~2.3 q 2H -CH2-CH2-NH:2

~2.0 (broad) | s | 2H | -NHz |

1B3C NMR:
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Chemical Shift (ppm) Assighment

~168 Maleate C=0

~160 Pyridine C-2

~149 Pyridine C-6

~142 Chlorophenyl C-1'
~136 Pyridine C-4

~132 Chlorophenyl C-4'
~130 Maleate C-H

~129 Chlorophenyl C-2', C-6'
~128 Chlorophenyl C-3', C-5'
~123 Pyridine C-3

~122 Pyridine C-5

~50 Methine C

~40 -CHz2-NH:

| ~35 | -CH2-CH2-NHz2 |

Conclusion

The structure of Didesmethyl Chlorpheniramine Maleate Salt can be unequivocally
confirmed through a combination of modern analytical techniques. While publicly available
experimental data is scarce, the predicted spectroscopic data, in conjunction with the known
metabolic pathway and plausible synthetic routes, provides a solid framework for its
identification and characterization. This guide serves as a foundational resource for
researchers working with chlorpheniramine and its metabolites, facilitating further studies into
its pharmacological and toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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